[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may involve the use of tert-butylphenyl and dicyclohexylphosphino derivatives, followed by sulfinamide formation through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic processes, or interact with biological receptors to modulate their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diisopropylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its specific structural features, such as the presence of dicyclohexylphosphino and tert-butylphenyl groups. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H50NOPS |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
(R)-N-[(S)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-24,27-28,31,34H,7-12,15-18H2,1-6H3/t31-,37+/m0/s1 |
InChI Key |
APVDOIBDEOROMM-DWEWYUIOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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